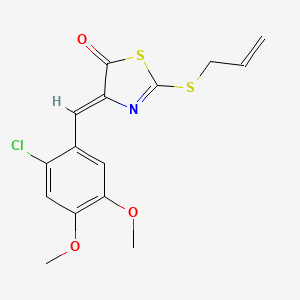
2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as ALDA-1, is a small molecule compound that has been studied for its potential therapeutic applications. This compound has been shown to activate aldehyde dehydrogenase 2 (ALDH2), an enzyme that plays a crucial role in alcohol metabolism and detoxification.
作用机制
2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one activates ALDH2 by binding to a specific site on the enzyme. This binding increases the catalytic activity of ALDH2, leading to increased metabolism of toxic aldehydes. 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to increase the expression of ALDH2 in cells, leading to a sustained increase in ALDH2 activity.
Biochemical and Physiological Effects:
2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to have several biochemical and physiological effects. In animal models, 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to improve cardiac function, reduce oxidative stress and inflammation, and reduce the accumulation of toxic aldehydes in the brain. 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to improve glucose metabolism and reduce insulin resistance in animal models of type 2 diabetes.
实验室实验的优点和局限性
2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target enzyme, ALDH2. 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one is also stable and can be stored for long periods of time. However, 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has some limitations for lab experiments. It can be difficult to obtain large quantities of 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one, and its synthesis method is complex and time-consuming.
未来方向
There are several future directions for research on 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one. One area of research is in the development of 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one analogs that have improved potency and selectivity for ALDH2. Another area of research is in the identification of other enzymes that can be targeted by 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one or its analogs. Additionally, further studies are needed to determine the safety and efficacy of 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one in human clinical trials.
合成方法
The synthesis of 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one involves a multi-step process that begins with the reaction between 2-chloro-4,5-dimethoxybenzaldehyde and thiosemicarbazide to form 2-chloro-4,5-dimethoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with allyl bromide to form 2-allylthio-4,5-dimethoxybenzaldehyde thiosemicarbazone. The final step involves the reaction between 2-allylthio-4,5-dimethoxybenzaldehyde thiosemicarbazone and 2-chloroacetyl chloride to form 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one.
科学研究应用
2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of cardiovascular diseases. ALDH2 has been shown to play a protective role in the cardiovascular system by reducing oxidative stress and inflammation. 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to activate ALDH2 and improve cardiac function in animal models of heart failure.
Another area of research is in the treatment of neurodegenerative diseases. ALDH2 has been shown to play a role in the metabolism of toxic aldehydes that are produced in the brain. 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to activate ALDH2 and reduce the accumulation of toxic aldehydes in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-4-5-21-15-17-11(14(18)22-15)6-9-7-12(19-2)13(20-3)8-10(9)16/h4,6-8H,1,5H2,2-3H3/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHDAYFDKLHPSH-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)SC(=N2)SCC=C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)SC(=N2)SCC=C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)


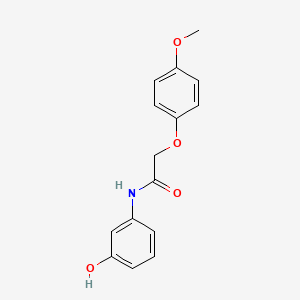

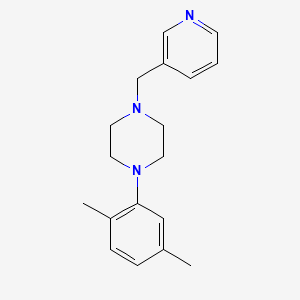
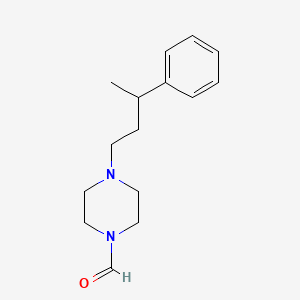
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5101535.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5101536.png)
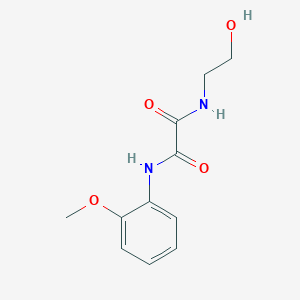

![(4,5-dimethoxy-2-nitrobenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B5101549.png)
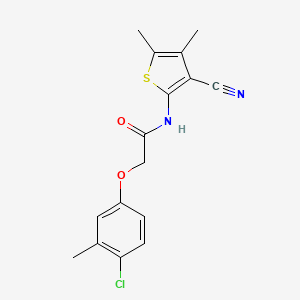
![N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5101564.png)